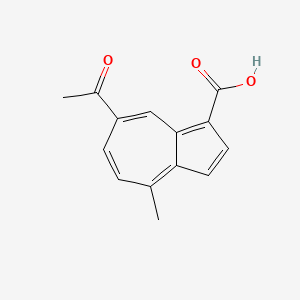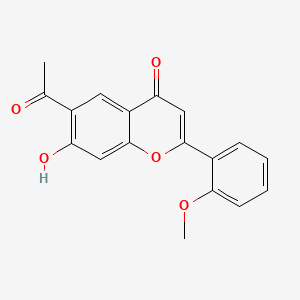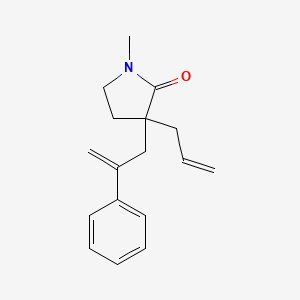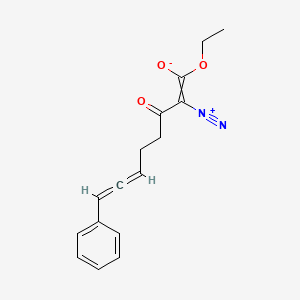
7-Acetyl-4-methylazulene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-4-methylazulene-1-carboxylic acid is a compound belonging to the class of azulene-type sesquiterpenoids. Azulene derivatives are known for their vibrant blue color and are found in various natural sources, including mushrooms like Lactarius deliciosus . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-4-methylazulene-1-carboxylic acid typically involves the extraction and fractionation of natural sources, such as the edible mushroom Lactarius deliciosus . The process includes:
Extraction: Freshly collected mushrooms are extracted with methanol.
Chromatography: The extract undergoes repetitive chromatography on Sephadex LH-20 to isolate the desired compound.
Purification: Further purification is achieved using silica gel chromatography with a solvent mixture of dichloromethane and methanol.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-4-methylazulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the azulene core.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
7-Acetyl-4-methylazulene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying azulene derivatives and their reactivity.
Medicine: Its potential biological activities, including antibacterial properties, suggest possible therapeutic applications.
Industry: The vibrant blue color of azulene derivatives makes them useful in dye and pigment industries.
Mecanismo De Acción
The mechanism of action of 7-acetyl-4-methylazulene-1-carboxylic acid involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The compound’s molecular targets include bacterial enzymes and membrane proteins, which are essential for cell viability .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Isopropenyl-4-methyl-azulene-1-carboxylic acid
- 15-Hydroxy-3,6-dihydrolactarazulene
- 7-Acetyl-4-methylazulene-1-carbaldehyde
Uniqueness
7-Acetyl-4-methylazulene-1-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown moderate antibacterial activity, highlighting its potential in antimicrobial research .
Propiedades
Número CAS |
928301-37-5 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
7-acetyl-4-methylazulene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O3/c1-8-3-4-10(9(2)15)7-13-11(8)5-6-12(13)14(16)17/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
CJVPHJXVLKAKQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C2C=C(C=C1)C(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)



![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)


